
N-(3-Bromophenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-Bromophenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide, also known as BRD0705, is a small molecule inhibitor that has gained attention in the scientific community due to its potential therapeutic applications. This compound was first synthesized in 2013 and has since been studied extensively for its mechanism of action and potential uses in various fields of research.
Mechanism of Action
N-(3-Bromophenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide exerts its effects by inhibiting the activity of specific enzymes and proteins in the body. This compound has been shown to inhibit the activity of bromodomain-containing proteins, which are involved in the regulation of gene expression. By inhibiting the activity of these proteins, N-(3-Bromophenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide can prevent the growth and proliferation of cancer cells and viral infections.
Biochemical and Physiological Effects
N-(3-Bromophenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide has been shown to have a range of biochemical and physiological effects in the body. Studies have shown that this compound can induce apoptosis, or programmed cell death, in cancer cells. This compound has also been shown to inhibit the production of inflammatory cytokines, which can contribute to the development of various diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-(3-Bromophenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide in lab experiments is its specificity. This compound targets specific enzymes and proteins in the body, which can make it more effective than other compounds that have broader effects. However, one limitation of using N-(3-Bromophenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide is its potential toxicity. Studies have shown that this compound can be toxic to certain cells at high concentrations, which can limit its use in certain applications.
Future Directions
There are many potential future directions for research on N-(3-Bromophenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide. One area of research is the development of more potent and selective inhibitors of bromodomain-containing proteins. Another area of research is the investigation of the potential use of N-(3-Bromophenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide in combination with other therapies, such as chemotherapy and radiation therapy. Additionally, more research is needed to fully understand the mechanism of action of this compound and its potential uses in various fields of research.
Synthesis Methods
The synthesis of N-(3-Bromophenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide involves a series of chemical reactions that are carried out in the laboratory. The starting materials for the synthesis are 3-bromobenzylamine and 4-hydroxy-2,6-dimethylpyrimidine. These two compounds are reacted with various reagents and solvents to produce the final product, N-(3-Bromophenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide. The synthesis process has been optimized to produce high yields of the compound with high purity.
Scientific Research Applications
N-(3-Bromophenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide has been used in various fields of research due to its potential therapeutic applications. One of the main areas of research is cancer therapy. Studies have shown that N-(3-Bromophenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide inhibits the growth of cancer cells by targeting specific enzymes and proteins that are involved in the growth and proliferation of cancer cells. This compound has also been studied for its potential use in the treatment of viral infections, such as HIV and hepatitis C.
properties
IUPAC Name |
N-(3-bromophenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrN3O2/c17-12-2-1-3-13(8-12)20-16(21)15-9-14(18-10-19-15)11-4-6-22-7-5-11/h1-3,8-11H,4-7H2,(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGHJROOJZJRGEI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C2=CC(=NC=N2)C(=O)NC3=CC(=CC=C3)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Bromophenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

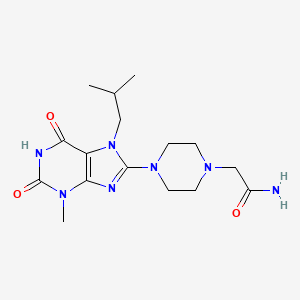
![4-(4-hydroxyphenyl)-2-thioxo-2,5,6,7-tetrahydro-1H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B2420037.png)
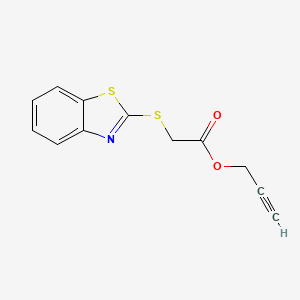

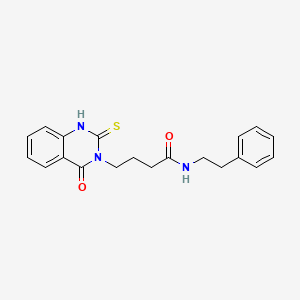
![(E)-4-(Dimethylamino)-N-[[2-(propan-2-ylsulfamoylmethyl)phenyl]methyl]but-2-enamide](/img/structure/B2420041.png)
![N-(3,4-dichlorophenyl)-5-methyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide](/img/structure/B2420042.png)
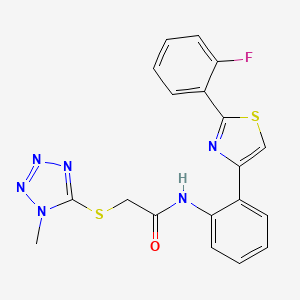
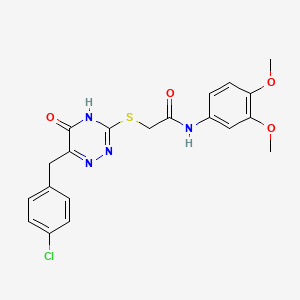
![(Z)-2-((2-morpholino-2-oxoethyl)thio)-N-(3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2420046.png)
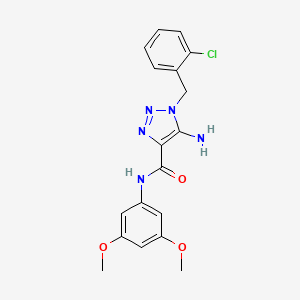
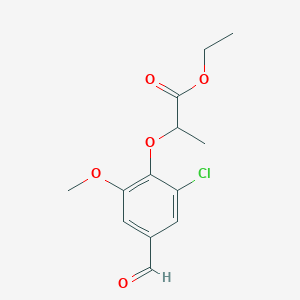
![2-bromo-5-methoxy-N-(4-oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxalin-2-yl)benzamide](/img/structure/B2420056.png)
![4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-phenyl-1H-1,2,3-triazol-5-amine](/img/structure/B2420058.png)